molecular formula C20H18F2N6O B10960759 7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10960759
M. Wt: 396.4 g/mol
InChI Key: ZPDNOHLRXAELAJ-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Attachment of the Imidazole Moiety: This can be done via nucleophilic substitution reactions where the imidazole ring is introduced to the intermediate compound.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring or the pyrazolo[1,5-a]pyrimidine core, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like bromine (Br₂), chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Hydrogenated derivatives.

    Substitution Products: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with biological macromolecules.

Medicine

Medicinally, this compound has potential as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting or modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its biological role.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(methyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

Compared to similar compounds, 7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide offers enhanced stability and potential biological activity due to the presence of the difluoromethyl group. This makes it a unique candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18F2N6O

Molecular Weight

396.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H18F2N6O/c1-12-2-4-13(5-3-12)16-8-17(18(21)22)28-19(27-16)15(10-26-28)20(29)24-7-6-14-9-23-11-25-14/h2-5,8-11,18H,6-7H2,1H3,(H,23,25)(H,24,29)

InChI Key

ZPDNOHLRXAELAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCCC4=CN=CN4

Origin of Product

United States

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